Diethyl 3-(2-methylpropyl)pentanedioate
Description
Significance of Substituted Pentanedioate (B1230348) Esters in Contemporary Organic Chemistry
Substituted pentanedioate esters, often referred to as substituted glutarate esters, are a class of compounds that have garnered considerable attention in organic chemistry. Their importance stems from their utility as versatile building blocks in the synthesis of a wide array of complex molecules. These esters can undergo various chemical modifications, such as hydrolysis, amidation, and reduction, to yield a diverse range of functionalized products.
Notably, 3-substituted glutaric acids and their corresponding esters are crucial intermediates in the production of pharmaceuticals. For instance, 3-isobutylglutaric acid is a key precursor in the synthesis of pregabalin (B1679071), a medication used to treat neuropathic pain and epilepsy. researchgate.net The ester functional groups in these molecules can be selectively manipulated, allowing for the introduction of other functionalities and the construction of intricate molecular architectures.
Contextualization of Diethyl 3-(2-Methylpropyl)pentanedioate within Advanced Synthetic Research
This compound serves as a valuable research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol . The presence of the 2-methylpropyl (isobutyl) group introduces steric hindrance, which can influence the stereochemical outcome of reactions at or near the pentanedioate backbone. This makes it an interesting substrate for studies in stereoselective synthesis.
Advanced synthetic research often focuses on the development of efficient and selective methods for the preparation of such substituted esters. Methodologies like direct esterification of the corresponding dicarboxylic acid, transesterification, and multi-step syntheses involving Knoevenagel condensation followed by Michael addition are actively explored and optimized. The choice of synthetic route can be influenced by factors such as yield, cost-effectiveness, and scalability for industrial applications.
Overview of Key Research Directions and Potential Academic Contributions
Current research involving this compound and related compounds is multifaceted. One key direction is the development of greener and more sustainable synthetic routes. This includes the use of enzymatic catalysis for the selective hydrolysis or synthesis of these esters, which can offer high yields and reduced environmental impact. researchgate.net
Another significant area of research is the exploration of this molecule as a precursor for novel bioactive compounds. By modifying its structure, researchers aim to develop new pharmaceutical agents with improved efficacy and fewer side effects. Academic contributions in this area often involve detailed mechanistic studies to understand the reactivity of the compound, including the influence of its isobutyl group on reaction pathways. Computational modeling is also employed to predict its reactivity and guide synthetic efforts.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)CC(CC(C)C)CC(=O)OCC |
| InChI Key | VIYRHXNXDQLXFH-UHFFFAOYSA-N |
Summary of Research Findings
| Research Area | Key Findings |
| Synthesis | Can be synthesized via direct esterification of 3-(2-methylpropyl)pentanedioic acid, transesterification of the corresponding dimethyl ester, or a multi-step route involving Knoevenagel condensation and Michael addition. |
| Reactivity | The isobutyl group introduces steric hindrance, influencing the reaction pathways. |
| Applications | A key intermediate in the synthesis of pharmaceuticals, notably as a precursor to pregabalin. researchgate.net |
| Spectroscopic Characterization | Characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24O4 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 3-(2-methylpropyl)pentanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-16-12(14)8-11(7-10(3)4)9-13(15)17-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
VIYRHXNXDQLXFH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(CC(C)C)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)CC(=O)OCC |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Aspects of Diethyl 3 2 Methylpropyl Pentanedioate
Analysis of Structural Features and Crucial Functional Groups for Reactivity
Diethyl 3-(2-methylpropyl)pentanedioate is a diester with a molecular structure built upon a five-carbon pentanedioate (B1230348) (also known as glutarate) backbone. The molecule's systematic design features a 2-methylpropyl group, commonly referred to as an isobutyl group, attached to the central carbon (C3) of the pentanedioate chain. At both ends of this chain (C1 and C5), the carboxylic acid functionalities are esterified with ethanol (B145695), resulting in two ethyl ester groups.
The reactivity of this compound is primarily dictated by the interplay of its functional groups and the steric influence of its alkyl substituent. The principal sites for chemical reactions are the two ethyl ester moieties. These groups are susceptible to nucleophilic acyl substitution, a class of reactions common to carboxylic acid derivatives. libretexts.org For instance, under basic conditions (saponification) or acidic conditions, the ester can be hydrolyzed to yield 3-(2-methylpropyl)pentanedioic acid and ethanol. libretexts.org Similarly, it can undergo transesterification in the presence of another alcohol and a catalyst.
The protons on the carbons adjacent to the carbonyl groups (the α-carbons at C2 and C4) exhibit mild acidity. In the presence of a strong base, one of these protons can be abstracted to form an enolate intermediate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.
A significant structural feature influencing the compound's reactivity is the steric hindrance imparted by the 2-methylpropyl (isobutyl) group at the C3 position. This bulky group can impede the approach of nucleophiles to the nearby carbonyl carbons, potentially slowing down reaction rates compared to unsubstituted diesters like diethyl glutarate. schoolbag.info This steric effect is a crucial consideration in planning synthetic transformations involving this molecule. schoolbag.info
Table 1: Key Structural Features and Their Influence on Reactivity
| Structural Feature | Location | Role in Reactivity |
|---|---|---|
| Ethyl Ester Group (-COOEt) | C1 and C5 | Primary sites for nucleophilic acyl substitution (e.g., hydrolysis, transesterification). The carbonyl carbon is electrophilic. |
| α-Hydrogens | C2 and C4 | Acidic protons that can be removed by a strong base to form a nucleophilic enolate for alkylation or condensation reactions. |
| 2-Methylpropyl (Isobutyl) Group | C3 | Provides steric hindrance that can modulate the accessibility of the ester groups and α-carbons, influencing reaction rates and pathways. schoolbag.info |
| Ester Oxygen Atoms | Within ester groups | Possess lone pairs of electrons and can act as proton acceptors (bases) under acidic conditions, activating the carbonyl group toward nucleophilic attack. |
Considerations of Stereoisomerism and Enantio/Diastereomeric Purity in Synthetic Design
A critical aspect of a molecule's characterization is its stereochemistry, which pertains to the three-dimensional arrangement of its atoms. Molecules that can exist as non-superimposable mirror images are termed chiral and exhibit stereoisomerism. Chirality typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. nih.gov
In the case of this compound, an analysis of its central carbon (C3) is necessary to determine its potential for chirality. This carbon atom is bonded to four groups: a hydrogen atom, a 2-methylpropyl group, and two ethyl carboxymethyl groups (-CH2COOEt).
Table 2: Analysis of Substituents on the C3 Carbon
| Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 |
|---|
As shown in the table, two of the four groups attached to the C3 carbon are identical. The presence of two identical substituents means that this carbon does not satisfy the requirements to be a stereocenter. Consequently, the molecule does not have a non-superimposable mirror image and is classified as achiral. acs.org
The achiral nature of this compound has significant implications for its synthetic design. Since no stereoisomers (enantiomers or diastereomers) exist for this compound, considerations of enantiomeric or diastereomeric purity are not applicable. nih.gov This simplifies the synthesis process, as there is no need for asymmetric synthesis techniques, chiral catalysts, or resolution steps to isolate a single stereoisomer. The synthetic target is a single, achiral molecule, which streamlines the development of its manufacturing routes.
Advanced Synthetic Strategies for Diethyl 3 2 Methylpropyl Pentanedioate
Synthetic Approaches Leveraging Malonate Ester Chemistry and Derivatives
Malonic ester synthesis and its variations provide a classic and versatile foundation for the construction of substituted carboxylic acid derivatives. The acidity of the α-hydrogens in diethyl malonate makes it an excellent nucleophile for forming new carbon-carbon bonds.
Alkylation Reactions for the Introduction of the 2-Methylpropyl Side Chain
The most direct approach to installing the 2-methylpropyl (isobutyl) group at the C-3 position of the pentanedioate (B1230348) skeleton is through the malonic ester synthesis. This method hinges on the alkylation of a diethyl malonate-derived enolate.
The reaction is typically initiated by deprotonating diethyl malonate with a strong base, such as sodium ethoxide, to generate a resonance-stabilized carbanion. acs.orgnih.gov This nucleophilic enolate then undergoes a substitution reaction (SN2) with an appropriate alkyl halide, in this case, an isobutyl halide like isobutyl bromide. acs.orgacs.org This step forms an alkylated diethyl malonate derivative. To achieve the final pentanedioate structure, a second alkylation is performed using an ethyl haloacetate, followed by hydrolysis and decarboxylation of the resulting tri-ester to yield 3-(2-methylpropyl)pentanedioic acid, which is then esterified. A significant challenge in this multi-alkylation process is controlling the reaction to prevent undesired dialkylation at the first stage. nih.govhw.ac.uk
| Step | Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Key Transformation | Ref. |
| 1 | Diethyl Malonate | Isobutyl Bromide | Sodium Ethoxide | Ethanol (B145695) | C-alkylation of malonate | acs.org |
| 2 | Diethyl Isobutylmalonate | Ethyl Bromoacetate | Sodium Ethoxide | Ethanol | Second C-alkylation | acs.org |
| 3 | Resulting Tri-ester | HCl, H₂O | Heat | Water | Hydrolysis & Decarboxylation | acs.org |
| 4 | 3-(2-Methylpropyl)pentanedioic Acid | Ethanol | H₂SO₄ (catalytic) | Ethanol | Fischer Esterification | nih.gov |
Condensation Reactions and Subsequent Ring-Opening Pathways for Pentanedioate Formation
Condensation reactions offer an alternative route to assemble the carbon backbone. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is particularly useful. princeton.edursc.org One documented pathway involves the condensation of isovaleraldehyde (B47997) (3-methylbutanal) with cyanoacetic acid. nih.gov This reaction, typically catalyzed by a weak base like piperidine (B6355638) or ammonia, forms an α,β-unsaturated cyano acid. rsc.orgresearchgate.net Subsequent Michael addition of a cyanide ion, followed by hydrolysis of the nitrile groups to carboxylic acids and final esterification with ethanol, yields the target molecule. nih.gov
Another conceptual approach involves the formation of a cyclic intermediate. For instance, 3-(2-methylpropyl)glutaric anhydride (B1165640) could serve as a precursor. Such cyclic anhydrides can undergo nucleophilic ring-opening reactions. researchgate.net Treatment of the anhydride with ethanol, often under acidic or basic catalysis, would cleave the ring to form a monoester. A second, separate esterification step would then yield the final diethyl pentanedioate product. This method provides excellent control over the substitution pattern of the final acyclic compound.
Michael Addition Reactions in the Construction of the Carbon Skeleton
The Michael addition, or conjugate 1,4-addition, is a powerful tool for C-C bond formation. mdpi.com This strategy can be employed to introduce the isobutyl side chain onto a pre-formed five-carbon backbone. A suitable substrate for this reaction is an α,β-unsaturated pentanedioate, such as diethyl glutaconate.
In this approach, a soft nucleophile containing the isobutyl group is required to ensure 1,4-addition rather than direct 1,2-addition to the ester carbonyls. Organocuprates, such as lithium diisobutylcuprate, are ideal reagents for this purpose. The reaction involves the addition of the isobutyl group from the cuprate (B13416276) to the β-carbon of diethyl glutaconate. The resulting enolate intermediate is then protonated during workup to give Diethyl 3-(2-methylpropyl)pentanedioate. This method is highly regioselective and efficient for creating the desired 3-substituted diester. researchgate.net
Catalytic Methodologies in the Synthesis of Substituted Pentanedioates
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal and photocatalytic approaches are at the forefront of these innovations.
Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation
Transition metal catalysis, particularly with palladium and nickel, provides a direct route for the alkenylation and alkylation of ketone and ester enolates. nih.govyoutube.com While a direct coupling to form this compound is not prominently documented, the principles can be readily applied. For example, a palladium-catalyzed α-alkylation of a diethyl glutarate enolate could be envisioned. nih.govorganic-chemistry.org This would involve forming the enolate of diethyl glutarate and coupling it with isobutyl bromide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Another advanced strategy involves the nickel-catalyzed cross-coupling of redox-active esters with organoboron reagents (a variation of the Suzuki coupling). bohrium.com In this scenario, a carboxylic acid precursor could be converted into a redox-active ester, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester. This activated intermediate could then undergo a nickel-catalyzed coupling with an isobutylboronic acid to form the C-C bond. acs.orgbohrium.com These methods are valued for their high functional group tolerance and mild reaction conditions.
| Catalyst System | Coupling Partners | Reaction Type | Key Advantage | Ref. |
| Pd(OAc)₂ / Q-Phos | Ketone Enolate + Alkenyl Bromide | α-Alkenylation | Mild conditions, low base stoichiometry | organic-chemistry.org |
| [Pd₂(dba)₃] / Ligand L | β-Ketoester + Michael Acceptor | α-Alkylation Cascade | Forms adjacent quaternary/tertiary centers | nih.gov |
| NiCl₂·6H₂O / Ligand | Redox-Active Ester + Boronic Acid | Decarboxylative Cross-Coupling | Uses readily available carboxylic acids | bohrium.com |
| Ni/bpp Catalyst | Benzylic Acetal + Aryl Iodide | Radical Cross-Coupling | Tolerant of various functional groups | nih.govprinceton.edu |
Photocatalytic Transformations for Efficient Product Generation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling a range of transformations that are difficult to achieve with traditional methods. nih.gov The Giese reaction, which involves the addition of a radical to an electron-deficient alkene, is particularly amenable to photocatalysis. nih.govorganic-chemistry.org
A plausible photocatalytic route to this compound could involve the decarboxylative addition of a radical precursor. For instance, 3-methylvaleric acid could be used to generate an isobutyl radical via single-electron transfer (SET) with an excited photocatalyst (e.g., an iridium or organic dye catalyst). hw.ac.ukmdpi.com This radical could then be trapped by an acceptor like diethyl fumarate (B1241708) or diethyl maleate. The subsequent radical would then be reduced and protonated to complete the synthesis. Alternatively, visible-light-induced methods for the direct alkylation of malonate derivatives have been developed, suggesting a pathway where a photocatalytically generated isobutyl radical could be coupled with a malonate-based substrate. rsc.orgnih.gov These light-mediated reactions often proceed at room temperature and offer a green alternative to many classical synthetic methods.
Novel Reaction Pathways and Unconventional Syntheses of the Pentanedioate Core
The one-pot process commences with the Knoevenagel condensation of isovaleraldehyde and diethyl malonate. This is followed by a Michael addition and a subsequent decarboxylation reaction to yield the desired 3-isobutylglutaric acid. google.com This strategy is particularly advantageous in industrial settings where time, cost, and waste reduction are paramount.
Further innovation in this area involves the exploration of tandem reactions, also known as cascade or domino reactions. numberanalytics.com These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a powerful tool for the rapid construction of complex molecules from simple precursors. numberanalytics.com While specific applications of tandem reactions for the direct synthesis of this compound are still emerging, the principles of tandem catalysis hold significant promise for creating highly efficient and atom-economical routes to this and other 3-substituted pentanedioates. For instance, a hypothetical organocatalytic tandem Michael-aldol reaction could potentially construct the pentanedioate backbone in a highly controlled manner.
Diastereoselective and Enantioselective Synthesis Techniques Applied to Chiral Pentanedioate Esters
The 3-position of the pentanedioate core in this compound is a prochiral center. The selective synthesis of one enantiomer is of significant interest, particularly for applications in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. mdpi.com A key strategy for achieving this is the desymmetrization of prochiral 3-substituted glutaric acid derivatives. nih.gov
One of the most effective methods for the enantioselective synthesis of chiral pentanedioate esters is through enzymatic hydrolysis. Specifically, the desymmetrization of prochiral dimethyl 3-isobutylpentanedioate has been successfully achieved using Candida antarctica lipase (B570770) B (CAL-B). nih.gov This biocatalytic approach facilitates the enantioselective hydrolysis of one of the two ester groups, yielding an optically active monoester with high enantiomeric excess. nih.gov Research in this area has also revealed an interesting "olefin effect," where the use of allyl esters as substrates leads to significantly better stereoselectivity compared to their alkyl counterparts. nih.gov This is attributed to potential π-π interactions between the double bond of the allyl group and amino acid residues in the enzyme's active site. nih.gov
Table 1: Enantioselective Enzymatic Hydrolysis of Dimethyl 3-Isobutylpentanedioate
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Dimethyl 3-isobutylpentanedioate | (S)-3-(Methoxycarbonylmethyl)-5-methylhexanoic acid | >99% |
In addition to enzymatic methods, asymmetric hydrogenation and bioreduction are powerful techniques for establishing chirality in precursors to 3-substituted pentanedioates. For instance, the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases has been explored as a route to chiral precursors for γ-amino butyric acid (GABA) analogues like pregabalin (B1679071), which shares a similar structural motif with the target molecule. nih.govacs.org This biocatalytic approach can provide access to enantiomerically enriched building blocks for the synthesis of chiral 3-substituted pentanedioates. nih.govacs.org Similarly, asymmetric hydrogenation of unsaturated precursors using chiral metal catalysts, such as rhodium-bisphosphine complexes, has been employed in the synthesis of intermediates for pregabalin and represents a viable strategy for controlling the stereochemistry of related pentanedioate structures. google.com
Diastereoselective synthesis becomes relevant when considering the introduction of a second chiral center. While this compound itself only has one stereocenter, related compounds can have more. Substrate-controlled diastereoselective Michael additions offer a powerful method for controlling the relative stereochemistry of newly formed stereocenters. For example, the addition of Grignard reagents to α,β-unsaturated diethyl malonates bearing a chiral auxiliary, such as a 2-oxazolidone, can proceed with high diastereoselectivity. researchgate.net This approach allows for the creation of specific diastereomers, which can be crucial for the synthesis of complex target molecules.
Table 2: Diastereoselective Michael Addition for the Synthesis of Substituted Malonates
| Nucleophile | Electrophile (with chiral auxiliary) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Grignard Reagents | α,β-Unsaturated diethyl malonate with 2-oxazolidone auxiliary | Up to 99:1 |
These advanced synthetic strategies highlight the ongoing efforts to produce this compound and its chiral analogues with greater control, efficiency, and stereoselectivity, paving the way for their broader application in various fields of chemistry.
Mechanistic Investigations and Chemical Transformations of Diethyl 3 2 Methylpropyl Pentanedioate
Exploration of Ester Group Reactivity, including Hydrolysis and Transesterification Processes
The reactivity of the two ester groups in diethyl 3-(2-methylpropyl)pentanedioate is central to its chemical utility. These groups can undergo hydrolysis to yield the corresponding dicarboxylic acid or transesterification to produce different esters.
Hydrolysis: The hydrolysis of this compound to 3-(2-methylpropyl)pentanedioic acid can be catalyzed by either acid or base. In acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The subsequent elimination of ethanol (B145695) yields the carboxylic acid. This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water.
Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and ethanol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide. The steric hindrance presented by the 2-methylpropyl group can influence the rate of hydrolysis, generally slowing it down compared to un-substituted glutarates.
A study on the kinetics of hydrolysis of various β-substituted diethyl glutarates by the enzyme α-chymotrypsin provides insight into the effect of the substituent on reactivity. acs.org While this compound was not specifically studied, the data for other β-substituted glutarates can be used to infer its behavior.
Interactive Data Table: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of Diethyl β-Substituted Glutarates acs.org
| Substituent (R) in Diethyl 3-R-pentanedioate | k_cat (s⁻¹) | K_m (mM) | k_cat / K_m (M⁻¹s⁻¹) |
| H | 0.014 | 2.5 | 5.6 |
| Methyl | 0.12 | 1.0 | 120 |
| Ethyl | 0.15 | 0.8 | 188 |
| n-Propyl | 0.18 | 0.7 | 257 |
| Isopropyl | 0.08 | 1.2 | 67 |
This table is populated with representative data from a study on related compounds to illustrate the expected trends in reactivity.
Transesterification: this compound can undergo transesterification in the presence of an acid or base catalyst and an excess of another alcohol. This reaction is an equilibrium process where one alkoxy group is exchanged for another. For instance, reaction with higher alcohols like butanol or propanol (B110389) would yield the corresponding dibutyl or dipropyl esters. The efficiency of transesterification is influenced by the nature of the alcohol and the catalyst used. researchgate.netmdpi.comdtu.dkitb.ac.id Metal triflates have been shown to be effective catalysts for the transesterification of related esters with various alcohols, including higher alcohols. itb.ac.id
Reactions Involving the α-Methylene Centers for Diverse Derivatization
The hydrogen atoms on the carbons alpha to the carbonyl groups (the α-methylene centers) of this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, leading to a diverse range of derivatives. libretexts.orglibretexts.orgpressbooks.pub182.160.97openstax.org
Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. libretexts.orgpressbooks.pubopenstax.orglibretexts.org This allows for the introduction of a second substituent at the α-position, leading to a variety of substituted glutarate derivatives.
Dieckmann Condensation: As a 1,6-diester, this compound is a prime candidate for the Dieckmann condensation, an intramolecular Claisen condensation. google.comgoogle.comvaia.compsu.edu Treatment with a strong base, such as sodium ethoxide, will generate an enolate that can then attack the other ester group, leading to the formation of a five-membered cyclic β-keto ester. The resulting product would be a substituted cyclopentanone (B42830) derivative, a valuable building block in organic synthesis. Because the starting diester is unsymmetrical with respect to the α-carbons, two different enolates can potentially form, leading to a mixture of two isomeric cyclic β-keto esters. google.comvaia.com
Interactive Data Table: Potential Derivatization Reactions at the α-Methylene Centers
| Reaction Type | Reagents | Potential Product Structure |
| Alkylation | 1. NaOEt, EtOH2. CH₃I | Diethyl 2-methyl-3-(2-methylpropyl)pentanedioate |
| Alkylation | 1. NaOEt, EtOH2. CH₂=CHCH₂Br | Diethyl 2-allyl-3-(2-methylpropyl)pentanedioate |
| Dieckmann Condensation | NaOEt, EtOH, then H₃O⁺ | Ethyl 2-oxo-4-(2-methylpropyl)cyclopentane-1-carboxylate and Ethyl 2-oxo-3-(2-methylpropyl)cyclopentane-1-carboxylate |
| Acylation | 1. NaH, THF2. CH₃COCl | Diethyl 2-acetyl-3-(2-methylpropyl)pentanedioate |
This table presents plausible derivatization reactions based on the known reactivity of similar diesters.
Transformations and Functionalization of the 2-Methylpropyl Side Chain
The 2-methylpropyl (isobutyl) side chain of this compound is generally less reactive than the ester groups or the α-methylene centers. However, under specific conditions, it can undergo functionalization.
Free-Radical Halogenation: The tertiary C-H bond on the isobutyl group is a potential site for free-radical halogenation. researchgate.netlibretexts.org182.160.97 Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), it is possible to selectively introduce a bromine atom at the tertiary position of the isobutyl group. This halogenated derivative can then serve as a precursor for further transformations, such as elimination or substitution reactions.
Oxidation: While challenging, the C-H bonds of the isobutyl group can be oxidized. Advanced catalytic systems, often involving transition metals, can facilitate the hydroxylation of unactivated C-H bonds. libretexts.orgnih.gov For instance, certain iron or manganese-based catalysts have been shown to hydroxylate aliphatic C-H bonds. googleapis.com This could potentially lead to the formation of hydroxylated derivatives of this compound, introducing a new functional group on the side chain.
Interconversion Pathways to Related Dicarboxylic Acid Derivatives and Anhydrides
This compound is directly related to its corresponding dicarboxylic acid, 3-(2-methylpropyl)pentanedioic acid, and its cyclic anhydride (B1165640), 3-isobutylglutaric anhydride.
Hydrolysis to Dicarboxylic Acid: As discussed in section 4.1, the hydrolysis of the diester under acidic or basic conditions yields 3-(2-methylpropyl)pentanedioic acid. google.comhsppharma.comchemicalbook.com This dicarboxylic acid is a key intermediate in the synthesis of various compounds, including the pharmaceutical agent pregabalin (B1679071). google.comchemicalbook.comgoogle.com
Formation of the Anhydride: 3-(2-Methylpropyl)pentanedioic acid can be converted to its corresponding cyclic anhydride, 3-isobutylglutaric anhydride, through dehydration. reactory.appresearchgate.net This is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or by heating to high temperatures. google.comgoogleapis.comgoogle.com The resulting five-membered cyclic anhydride is a reactive species that can be used in a variety of subsequent chemical transformations. researchgate.net
Interactive Data Table: Interconversion to Dicarboxylic Acid and Anhydride
| Transformation | Starting Material | Reagents and Conditions | Product |
| Hydrolysis | This compound | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(2-Methylpropyl)pentanedioic acid |
| Anhydride Formation | 3-(2-Methylpropyl)pentanedioic acid | Acetic anhydride, 120-145 °C google.comgoogleapis.com | 3-Isobutylglutaric anhydride |
| Anhydride Formation | 3-(2-Methylpropyl)pentanedioic acid | Heat, 270 °C google.com | 3-Isobutylglutaric anhydride |
Role in the Synthesis of Complex Organic Intermediates
Application as a Key Intermediate in the Synthesis of Advanced Organic Scaffolds
The diester's bifunctional nature, with two ester groups, allows it to be a precursor for various heterocyclic and carbocyclic scaffolds. These scaffolds are fundamental structures in medicinal and materials chemistry. sigmaaldrich.com The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 3-isobutylglutaric acid, which can then be converted into its anhydride (B1165640). nbinno.comscispace.com This anhydride is a highly useful intermediate for desymmetrization processes to produce chiral compounds. scispace.com
Furthermore, the carbon backbone can be manipulated through reactions at the alpha-carbons (adjacent to the ester groups). Deprotonation at these sites can generate nucleophiles for alkylation or condensation reactions, enabling chain extension and the introduction of new functional groups. For instance, dianions derived from similar ester structures have been shown to react with electrophiles like 1-bromo-3-chloropropane, leading to the formation of more complex, substituted cyclic compounds. researchgate.net This reactivity allows chemists to build upon the initial glutarate framework to access more advanced and functionally dense molecular architectures.
Contribution to the Preparation of Precursors for Pharmacologically Active Molecules
One of the most prominent roles of diethyl 3-(2-methylpropyl)pentanedioate is as a key intermediate in the synthesis of precursors for pharmacologically active molecules, notably pregabalin (B1679071). nbinno.comscbt.com Pregabalin is a GABA analogue used for its anticonvulsant and analgesic properties. google.com The synthesis of pregabalin often proceeds through the intermediate 3-isobutylglutaric acid, which is directly obtained by the hydrolysis of this compound. nbinno.comgoogle.com
The 3-isobutylglutaric acid is then typically converted to 3-isobutylglutaric anhydride. nbinno.comzbjimg.com This anhydride can undergo reactions such as ammonolysis or enzymatic hydrolysis to introduce a nitrogen-containing functional group, a critical step toward forming the final amino acid structure of pregabalin. nbinno.comnih.gov For example, the anhydride can be reacted with an amine to form a glutarimide, such as 3-isobutyl glutarimide. chembk.comresearchgate.net This imide can then be hydrolyzed asymmetrically using enzymes to yield a chiral monoamide, a key precursor that sets the stereochemistry for (S)-pregabalin. nih.govresearchgate.netgoogle.com
A representative synthetic sequence starting from the related diacid is outlined below:
| Step | Reactant | Reagents/Conditions | Product | Purpose |
| 1 | 3-Isobutylglutaric Acid | Acetic Anhydride, Heat | 3-Isobutylglutaric Anhydride | Creation of a reactive cyclic intermediate. zbjimg.com |
| 2 | 3-Isobutylglutaric Anhydride | Ammonia or Amine Source | 3-Isobutyl glutarimide | Introduction of nitrogen to form an imide ring. researchgate.net |
| 3 | 3-Isobutyl glutarimide | Imidase Enzyme (e.g., from Burkholderia phytofirmans) | (R)-3-Isobutylglutarate monoamide | Asymmetric ring-opening to create a chiral precursor. nih.gov |
| 4 | (R)-3-Isobutylglutarate monoamide | Hofmann Rearrangement (e.g., NaOBr) | (S)-Pregabalin | Conversion of the amide to a primary amine. google.com |
This pathway highlights how the glutarate structure provides the essential carbon skeleton that, through a series of controlled chemical transformations, leads to a valuable pharmacological building block.
Synthetic Utility in the Production of Agrochemical and Specialty Chemical Building Blocks
The structural motifs present in this compound and its derivatives are also relevant in the fields of agrochemicals and specialty chemicals. Esters of glutaric acid, known as glutarates, are recognized for their use as solvents and plasticizers. google.com Synthetic esters, in general, are employed in the production of lubricants due to their favorable properties like high flash points, oxidative stability, and biodegradability. researchgate.net
While specific large-scale applications of this compound in agrochemicals are not widely documented in public literature, the core 3-substituted glutaric acid structure is a known building block. The reactivity of the dicarboxylic acid or diester allows for the synthesis of various derivatives that could possess herbicidal or pesticidal properties. For example, related cyclohexene (B86901) carboxylate structures, which can be synthesized from similar building blocks, have been investigated for their herbicidal activity. researchgate.net The isobutyl group can influence the lipophilicity of the final molecule, a key parameter for the biological activity and environmental behavior of agrochemicals.
Potential as a Synthon in Challenging Natural Product Total Synthesis Routes
In the context of total synthesis, this compound represents a valuable C8-synthon—a building block that can be incorporated into a larger, more complex target molecule. Its specific substitution pattern and bifunctionality make it an attractive starting point for natural products containing a substituted pentane (B18724) or hexane (B92381) core. The term "building block" in organic synthesis refers to these versatile molecules that can be assembled into larger structures. sigmaaldrich.commdpi.com
The isobutyl group provides a defined branching point, and the two ester groups offer handles for differential modification or for forming cyclic structures. For example, a bifunctional isopentane (B150273) synthon derived from a related bromo-ester was used as a key component in the synthesis of (+)-faranal, the trail pheromone of the Pharaoh ant. researchgate.net The synthetic strategy involved using the building block to construct the core carbon skeleton of the natural product. researchgate.net Similarly, this compound could be envisioned as a precursor in synthetic routes where its isobutyl-substituted, five-carbon chain can be elaborated and cyclized to form portions of complex terpene or polyketide natural products. The ability to convert the diester into a chiral intermediate further enhances its potential utility in stereoselective total synthesis. scispace.com
Analytical Methodologies for Structural Elucidation and Quantitative Analysis in Research
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for the separation of Diethyl 3-(2-methylpropyl)pentanedioate from reaction precursors, byproducts, or complex sample matrices. The choice of technique depends on the compound's volatility and the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS): As a moderately volatile ester, this compound is well-suited for GC-MS analysis. This technique couples the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For analysis, a 5% phenyl methyl siloxane capillary column is often employed due to its suitability for a wide range of substances, including esters, and its thermal stability. nih.gov Sample preparation for GC-MS typically involves a liquid-liquid extraction (LLE) step, for instance using dichloromethane (B109758), to isolate the compound from aqueous or highly polar solutions before injection. nih.gov GC-MS is used to identify compounds in a sample by comparing their mass spectra to library data. jmchemsci.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing the compound in complex biological or environmental samples, LC-MS is the method of choice. A common approach involves reverse-phase chromatography using a C18 column with a gradient elution of water and methanol (B129727) containing a modifier like ammonium (B1175870) acetate. sciex.com Detection is often achieved with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. sciex.com This approach provides exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the target analyte while minimizing interference from the sample matrix. sciex.com Unique instrument features like Enhanced Product Ion (EPI) scanning can further increase confidence in the compound's identification. sciex.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In instances where this compound is a component within a highly complex mixture of similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. By employing two columns with different stationary phases, GCxGC provides a much higher peak capacity than single-column GC, enabling the separation of co-eluting compounds and a more detailed characterization of the sample.
Table 1: Summary of Chromatographic Techniques for this compound Analysis
| Technique | Typical Column | Common Application | Key Advantage |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | 5% Phenyl Methyl Siloxane | Purity testing, identification in organic mixtures | Excellent for volatile compounds, provides structural information. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reverse-Phase C18 | Analysis in complex aqueous or biological matrices | High sensitivity and selectivity, suitable for non-volatile compounds. sciex.com |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Dual columns (e.g., non-polar followed by polar) | Analysis of highly complex samples (e.g., essential oils, petroleomics) | Superior separation power and peak capacity. |
High-Resolution Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. High-field instruments (e.g., 400 or 500 MHz) are used to acquire ¹H and ¹³C NMR spectra. st-andrews.ac.uk For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl ester groups (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the isobutyl group (a doublet for the methyls around 0.9 ppm). The ¹³C NMR spectrum would show a distinct resonance for the ester carbonyl carbon around 173 ppm. st-andrews.ac.uk The chemical shifts and coupling patterns provide definitive confirmation of the compound's constitution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) group, which is expected in the range of 1730-1750 cm⁻¹. researchgate.netnist.gov Additional absorptions corresponding to C-O and C-H bond stretching would also be present.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass. Using techniques like electrospray ionization (ESI), HRMS can determine the mass-to-charge ratio of the protonated molecule [M+H]⁺ with high precision. st-andrews.ac.uk For this compound (C₁₃H₂₄O₄), the theoretical exact mass is 244.1675. An HRMS measurement confirming this mass would validate the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Value / Observation |
|---|---|---|
| ¹H NMR | Ethyl Ester (CH₂O) | ~4.1 ppm (quartet) |
| ¹H NMR | Ethyl Ester (CH₃) | ~1.2 ppm (triplet) |
| ¹H NMR | Isobutyl (CH(CH₃)₂) | ~0.9 ppm (doublet) |
| ¹³C NMR | Carbonyl (C=O) | ~173 ppm |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1730 - 1750 cm⁻¹ (strong, sharp) |
| HRMS (ESI) | [M+H]⁺ | Calculated m/z: 245.1747 |
Quantitative Analytical Approaches for Reaction Monitoring and Purity Assessment in Research Scale-Up
In the synthesis and purification of this compound, quantitative methods are essential for process optimization and quality control.
Reaction Monitoring: The progress of a synthesis, such as the Fischer esterification of 3-(2-methylpropyl)pentanedioic acid with ethanol (B145695), can be monitored quantitatively. Small aliquots can be withdrawn from the reaction vessel at timed intervals, quenched, and analyzed by GC-MS or GC-FID. By tracking the decrease in reactant concentration and the increase in the product peak area over time, chemists can determine the reaction kinetics and endpoint, ensuring optimal yield and preventing the formation of degradation products.
Purity Assessment: The purity of the final isolated product is most commonly determined by GC. GC-FID is particularly useful for purity assessment due to its high precision and the uniform response factor for similar hydrocarbon structures. The purity is often reported as a percentage based on the relative area of the main peak in the chromatogram. For higher accuracy, an internal standard method is employed. Method validation is critical for quantitative analysis, with goals for accuracy typically falling within a 70-115% recovery range and precision demonstrated by a relative standard deviation (RSD) of less than 20%. nih.gov
Table 3: Summary of Quantitative Analysis Applications
| Application | Primary Technique | Purpose | Key Metric |
|---|---|---|---|
| Reaction Monitoring | GC-MS / GC-FID | To track the conversion of reactants to product over time. | Relative peak area of product vs. reactants. |
| Purity Assessment | GC-FID | To determine the percentage of the target compound in the final product. | Area percent of the main peak. |
| Accurate Quantification | GC-FID or LC-MS with Internal Standard | To precisely measure the concentration of the compound. | Validated recovery and precision (RSD). nih.gov |
Computational Chemistry and Theoretical Investigations on Diethyl 3 2 Methylpropyl Pentanedioate
Molecular Dynamics and Conformational Analysis for Structural Understanding
Currently, there are no specific studies in the public domain that have employed molecular dynamics simulations to explore the conformational space of Diethyl 3-(2-methylpropyl)pentanedioate. This type of analysis would be instrumental in identifying the molecule's most stable conformations and understanding the dynamic interplay of its substituent groups. The flexibility of the pentanedioate (B1230348) backbone, coupled with the rotation of the isobutyl and ethyl groups, suggests a complex potential energy surface that remains to be characterized.
Quantum Mechanical Calculations of Electronic Structure, Reactivity Descriptors, and Reaction Energetics
Detailed quantum mechanical calculations to elucidate the electronic structure of this compound have not been reported. Such calculations would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These electronic properties are fundamental in predicting the molecule's reactivity towards nucleophiles and electrophiles. Furthermore, the calculation of reactivity descriptors and the energetics of potential reactions would offer a quantitative basis for understanding its chemical behavior.
Computational Elucidation of Reaction Mechanisms and Transition State Architectures
While the hydrolysis of this compound to 3-(2-methylpropyl)pentanedioic acid is a known reaction, the detailed mechanism and the structure of the transition states involved have not been computationally elucidated for this specific compound. Theoretical studies could map out the reaction pathways for processes such as hydrolysis, transesterification, and other functional group transformations, providing a deeper understanding of the underlying chemical principles.
Predictive Modeling for Structure-Reactivity Relationships and Reaction Selectivity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, for this compound and its derivatives is an area that has yet to be explored. Such models would be powerful tools for predicting the reactivity and selectivity of related compounds, thereby guiding the design of new synthetic routes and novel molecules with desired properties. The steric hindrance introduced by the 2-methylpropyl group is expected to play a significant role in influencing reaction selectivity, a hypothesis that could be systematically investigated through computational modeling.
Sustainable Chemistry Principles in the Development of Diethyl 3 2 Methylpropyl Pentanedioate Synthesis
Development of Environmentally Benign and Resource-Efficient Synthetic Routes
The synthesis of Diethyl 3-(2-methylpropyl)pentanedioate can be approached through several routes, each with distinct environmental and resource-efficiency profiles. The most common methods include direct esterification, transesterification, and a multi-step synthesis beginning with cyanoacetic acid.
Direct Esterification: This is the most straightforward approach, involving the reaction of 3-(2-Methylpropyl)pentanedioic acid with ethanol (B145695) in the presence of an acid catalyst, typically sulfuric acid. This method, based on the classical Fischer esterification, is widely used in industrial settings. The primary by-product is water, which is relatively benign. To drive the reaction to completion, water is often removed azeotropically using a Dean-Stark apparatus. While straightforward, this route's efficiency depends on effectively managing the equilibrium. Batch processes can achieve isolated yields between 85-92%.
Transesterification: An alternative route, particularly viable in facilities that produce dimethyl analogs, is the transesterification of Dimethyl 3-(2-methylpropyl)pentanedioate with ethanol. This method avoids the handling of dicarboxylic acid, which can present corrosion challenges. A significant advancement in this area involves the use of immobilized lipases as catalysts in a continuous-flow system, which can achieve a 94% conversion rate at 50°C.
A comparative analysis of these methodologies highlights their respective advantages in different production contexts.
| Synthetic Method | Typical Yield | Sustainability Assessment | Scalability |
| Direct Esterification | 92% | Moderate (waste from acid catalyst) | Excellent |
| Transesterification | 94% | High (recyclable enzyme catalyst) | Good |
| Multi-Step Synthesis | 82% | Low (multiple steps, more reagents) | Moderate |
Strategies for Maximizing Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edujocpr.com Maximizing atom economy is fundamental to minimizing waste and creating more sustainable chemical processes. jocpr.com
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
Addition and Rearrangement Reactions: Reactions such as additions or rearrangements are inherently atom-economical, often achieving 100% atom economy as all reactant atoms are incorporated into the final product. scranton.edujocpr.com
Substitution and Elimination Reactions: These reactions tend to have lower atom economies because they generate by-products that are not part of the desired final molecule. primescholars.com
In the context of this compound synthesis:
Reaction: C9H16O4 + 2 C2H5OH → C13H24O4 + 2 H2O
Calculation: (244.33 / (204.25 + 2 * 46.07)) x 100 ≈ 82.4%
Reaction efficiency, often measured by the percentage yield, is another critical factor. scranton.edu While the transesterification route shows a high yield (94%), its atom economy must also be considered for a full sustainability assessment. A process with high yield but poor atom economy can still generate significant waste. scranton.edu
Utilization of Green Solvents, Solvent-Free Conditions, and Recyclable Catalytic Systems
The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical synthesis. A large portion of waste generated in pharmaceutical and fine chemical manufacturing is solvent-related. nih.gov
Green Solvents: Traditional solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) have environmental and health concerns. researchgate.net Green chemistry promotes the use of safer, more sustainable alternatives. sigmaaldrich.comambifirst.pt For the synthesis of this compound, replacing conventional solvents is a key area for improvement.
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a bio-based solvent. researchgate.netsigmaaldrich.com It has low solubility in water, making product separation easier, and is more stable towards acids and bases than THF. researchgate.net
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent that is more stable than THF and resists the formation of explosive peroxides, enhancing laboratory safety. researchgate.netsigmaaldrich.com It is considered a greener alternative to solvents like THF, diethyl ether, and 1,4-dioxane. researchgate.net
| Green Solvent | Conventional Alternative | Key Benefits |
| 2-Methyltetrahydrofuran (2-MeTHF) | THF, Dichloromethane researchgate.net | Bio-based, low water solubility, higher stability. researchgate.netsigmaaldrich.com |
| Cyclopentyl Methyl Ether (CPME) | THF, MTBE, 1,4-Dioxane sigmaaldrich.com | Resists peroxide formation, hydrophobic, stable. researchgate.netsigmaaldrich.com |
Solvent-Free Conditions: Whenever possible, conducting reactions without a solvent is an ideal green chemistry approach. cmu.edu Solvent-free reactions, often carried out by grinding solid reactants or heating a mixture of neat reactants, can significantly reduce waste, energy consumption for solvent removal, and potential environmental contamination. cmu.edu
Recyclable Catalytic Systems: Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. ambifirst.pt A significant green innovation in the synthesis of this compound is the use of immobilized lipases for the transesterification route. Immobilizing the enzyme allows for its easy separation from the reaction mixture and reuse for multiple batches (≥15), which reduces catalyst costs and waste generation compared to homogeneous catalysts like sulfuric acid.
Minimization of Waste Streams and Optimization of By-product Management
A primary goal of sustainable chemistry is waste prevention. ambifirst.pt This involves designing synthetic routes that generate minimal and non-hazardous waste.
Waste Minimization via Route Selection: The choice of synthetic pathway is the most critical factor in determining the waste profile.
The direct esterification route primarily produces water, which does not require special waste treatment. However, the acidic catalyst (sulfuric acid) must be neutralized, which creates a salt waste stream.
The multi-step synthesis generates more complex waste streams due to the use of various reagents like sodium hydroxide (B78521) and hydrochloric acid in the condensation and hydrolysis steps.
The enzymatic transesterification route is highly advantageous in this regard. The catalyst is recyclable, minimizing solid waste, and the reaction is highly selective, reducing the formation of unwanted side-products.
By-product Management: Ideally, by-products should be non-toxic and, if possible, have value. In the Fischer esterification route, the by-product is water. In other, less optimized syntheses, by-products could include products from aldehyde self-condensation or ester hydrolysis, which complicate purification and contribute to waste. researchgate.net Effective by-product management involves optimizing reaction conditions to maximize selectivity for the desired product and exploring potential uses for any unavoidable by-products. The use of highly selective catalytic systems, such as immobilized enzymes, is a key strategy for minimizing the generation of impurities and by-products.
Emerging Research Frontiers and Future Perspectives
Exploration of Uncatalyzed and Biocatalytic Transformations for Enhanced Selectivity
The synthesis of esters has traditionally relied on chemical catalysts; however, green chemistry principles are driving a shift towards biocatalysis. mdpi.com Lipases, in particular, are gaining traction for their ability to catalyze esterification reactions under mild conditions, often with high selectivity. mdpi.comnih.gov For Diethyl 3-(2-methylpropyl)pentanedioate, the use of immobilized lipases could offer a sustainable and efficient synthetic route. nih.gov Research into the biocatalytic production of mono-ethyl and di-ethyl dicarboxylic acids from fatty acids in whole-cell systems provides a blueprint for how similar strategies could be applied. researchgate.netresearchgate.net The engineering of esterases to enhance enantioselectivity in the hydrolysis of esters suggests that biocatalysts could be tailored to achieve specific stereochemical outcomes in both the synthesis and transformation of chiral derivatives of this compound. nih.gov
While uncatalyzed transformations for this specific molecule are not widely reported, research into novel reaction pathways that minimize or eliminate the need for external catalysts is a growing field. Such approaches could simplify purification processes and reduce environmental impact.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing, which offers enhanced safety, consistency, and scalability. springernature.com Continuous flow systems can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. nih.govacs.org The synthesis of various organic molecules, from pharmaceuticals to complex materials, has been successfully demonstrated in continuous flow reactors. soton.ac.ukrsc.org The esterification process to produce this compound is a prime candidate for adaptation to a continuous flow setup, which could enable on-demand production and facile optimization.
Furthermore, the integration of synthesis with automated platforms is revolutionizing chemical research and development. imperial.ac.ukhealylab.com Automated systems can perform high-throughput screening of reaction conditions, leading to rapid optimization. digitellinc.com The development of automated transesterification techniques for the analysis of ester-based oils showcases the potential for automating processes involving esters. nih.gov Automated synthesis platforms, equipped with pre-filled reagent cartridges and robotic handling, can accelerate the discovery of new derivatives and reaction pathways for compounds like this compound. sigmaaldrich.com
Design and Synthesis of Novel Derivatives with Tunable Reactivity Profiles
The core structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with tailored properties. By modifying the functional groups, it is possible to tune the reactivity of the molecule for specific applications. For instance, the synthesis of functionalized diethyl (pyrrolidin-2-yl)phosphonates and related compounds demonstrates how the introduction of different substituents can lead to a diverse range of chemical entities with potential biological relevance. nih.govnih.govmdpi.comub.edu
The development of new synthetic protocols for creating substituted cyclopropane-1,2-dicarboxylates highlights the ongoing innovation in constructing complex molecular architectures from dicarboxylate precursors. researchgate.net Similarly, the synthesis of styrylquinoline-3,4-dicarboxylates showcases how the core dicarboxylate structure can be elaborated to create compounds with interesting properties. nih.gov For this compound, future research could focus on introducing functional groups that modulate its electronic properties, steric hindrance, or ability to participate in specific chemical reactions, thereby creating a library of derivatives with tunable reactivity profiles.
Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials
While the direct biological applications of this compound are not extensively documented, its structural motifs are found in molecules with known biological activity. ontosight.ai The pentanedioate (B1230348) (glutarate) backbone is a common feature in various metabolites and biologically active compounds. nih.gov By designing and synthesizing derivatives with specific functional groups, this compound could serve as a molecular probe or a building block for creating new chemical entities for investigation in chemical biology. The synthesis of labeled derivatives of diethyl 3-oxopentanedioate for use as molecular probes illustrates a potential direction for future research. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl 3-(2-methylpropyl)pentanedioate, and how can reaction yields be improved?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution or alkylation of diethyl 3-aminopentanedioate intermediates is commonly employed. For example, coupling reactions using reagents like potassium trimethylsilanolate under anhydrous tetrahydrofuran (THF) at 50°C for 30 minutes can yield derivatives. Post-reaction purification via HPLC with formic acid/water eluents improves purity (72% yield reported) . Optimize yields by controlling stoichiometry, reaction time, and solvent polarity.
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use H/C NMR to confirm esterification and alkyl branching. Gas chromatography with flame photometric detection (GC/FPD) is effective for detecting trace impurities or metabolites, especially when analyzing hydrolyzed moieties (e.g., 3-alkyl substituted pentanedioic acid derivatives). Mass spectrometry (HRMS) can validate molecular weights (e.g., CHO, theoretical m/z 272.1988) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The ester’s stability depends on hygroscopicity and thermal sensitivity. Store at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Monitor degradation via periodic GC analysis; logP (3.19–4.22) suggests moderate hydrophobicity, reducing aqueous degradation risks. Avoid prolonged exposure to light due to potential radical-mediated oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 2-methylpropyl group induces steric hindrance, slowing S2 pathways. Instead, S1 mechanisms dominate in polar aprotic solvents (e.g., THF), where carbocation intermediates form. Computational modeling (DFT) can predict regioselectivity, while kinetic studies (e.g., Eyring plots) quantify activation parameters. Evidence from analogous esters shows bromide displacement rates increase with Lewis acid catalysts (e.g., AlCl) .
Q. How can contradictory solubility data between computational predictions (e.g., ESOL Log S) and experimental observations be resolved?
- Methodological Answer : Discrepancies arise from aggregation effects or solvent impurities. Validate ESOL Log S predictions (−2.35 to −1.85) via shake-flask experiments in buffered solutions (pH 7.4). For low solubility (<1 mg/mL), use co-solvents (e.g., DMSO:water mixtures) and correlate with Hansen solubility parameters. Adjust for temperature effects using van’t Hoff analysis .
Q. What strategies mitigate interference from byproducts during GC/FPD analysis of this compound metabolites?
- Methodological Answer : Pre-derivatization (e.g., methylation to dimethyl esters) reduces polarity, enhancing GC resolution. Silica gel chromatography pre-purification removes non-volatile byproducts. Optimize FPD detector parameters (e.g., H/air ratios) to suppress sulfur-containing interference, achieving a 0.05 ppm LOQ .
Key Research Considerations
- Synthetic Challenges : Steric hindrance from the 2-methylpropyl group necessitates longer reaction times for complete conversion.
- Analytical Pitfalls : Hydrolysis during storage can skew solubility and stability data; use anhydrous conditions for reproducibility.
- Biological Relevance : Metabolite analysis (e.g., 3-alkyl pentanedioic acid derivatives) requires stringent pH control during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
